molecular formula C9H17N2O3P B6186493 5-(dimethoxymethyl)-4-(dimethylphosphoryl)-1-methyl-1H-pyrazole CAS No. 2680534-48-7

5-(dimethoxymethyl)-4-(dimethylphosphoryl)-1-methyl-1H-pyrazole

Cat. No.: B6186493
CAS No.: 2680534-48-7
M. Wt: 232.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(dimethoxymethyl)-4-(dimethylphosphoryl)-1-methyl-1H-pyrazole: is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring substituted with dimethoxymethyl and dimethylphosphoryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethoxymethyl)-4-(dimethylphosphoryl)-1-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of Dimethoxymethyl Group: The dimethoxymethyl group can be introduced via the reaction of the pyrazole intermediate with formaldehyde dimethyl acetal in the presence of an acid catalyst.

    Phosphorylation: The dimethylphosphoryl group is introduced through phosphorylation reactions, typically using dimethylphosphoryl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine or phosphine oxide.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethoxymethyl group can yield formaldehyde or formic acid derivatives, while reduction of the phosphoryl group can produce phosphine oxides.

Scientific Research Applications

Chemistry

In chemistry, 5-(dimethoxymethyl)-4-(dimethylphosphoryl)-1-methyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features enable it to interact with various biological targets, providing insights into biochemical pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in drug discovery, particularly for diseases where modulation of specific enzymes or receptors is beneficial.

Industry

Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(dimethoxymethyl)-4-(dimethylphosphoryl)-1-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphoryl group can mimic phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes that recognize phosphate substrates. Additionally, the pyrazole ring can interact with receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(dimethoxymethyl)-2-(dimethylphosphoryl)pyridine
  • 5-bromo-2-(dimethoxymethyl)pyridine

Uniqueness

Compared to similar compounds, 5-(dimethoxymethyl)-4-(dimethylphosphoryl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for specialized applications.

Properties

CAS No.

2680534-48-7

Molecular Formula

C9H17N2O3P

Molecular Weight

232.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.